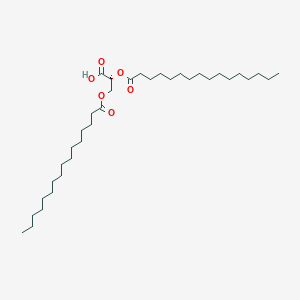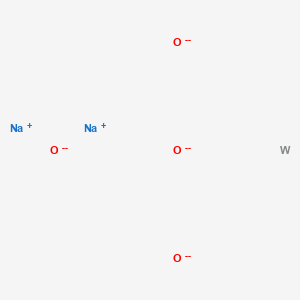
Hypochlorous acid calcium salt
概要
説明
Hypochlorous acid calcium salt, commonly referred to as calcium hypochlorite, is a chemical compound with significant applications in disinfection and sanitation. It is widely used for water treatment, bleaching, and as a disinfectant due to its strong oxidizing properties. The compound is often encountered in various forms, including granules, tablets, or powders, and is known for its effectiveness in killing bacteria, algae, and other microorganisms .
Synthesis Analysis
Calcium hypochlorite is typically synthesized through the reaction of chlorine gas with calcium hydroxide (slaked lime). This process can produce a variety of products, including calcium hypochlorite, calcium chloride, and water. The reaction is exothermic and can be represented by the following equation:
[ 2Cl_2 + 2Ca(OH)_2 → Ca(OCl)_2 + CaCl_2 + 2H_2O ]
The synthesis process must be carefully controlled to ensure the purity and stability of the product .
Molecular Structure Analysis
The molecular structure of calcium hypochlorite consists of a calcium ion (Ca^2+) and two hypochlorite ions (ClO^-). The calcium ion coordinates with the oxygen atoms of the hypochlorite ions, forming a solid lattice structure when in the crystalline state. The hypochlorite ion is the active component responsible for the compound's oxidizing properties .
Chemical Reactions Analysis
Calcium hypochlorite is a strong oxidizer and reacts with a variety of organic and inorganic substances. It can react with acids to release chlorine gas and with reducing agents to undergo redox reactions. In the presence of organic material, calcium hypochlorite can cause ignition due to its oxidizing nature, which poses a significant fire hazard. It is also known to react with alcohols, ethers, aldehydes, and various other functional groups, often leading to oxidation products such as ketones, esters, and acids .
Physical and Chemical Properties Analysis
Calcium hypochlorite is a white or off-white solid with a strong chlorine odor. It is not very soluble in water, and its solubility decreases with increasing temperature. The compound is hygroscopic and must be stored in a dry environment to prevent decomposition and the release of chlorine gas. It is stable under normal conditions but can decompose upon heating or contact with organic materials, releasing oxygen and chlorine gases. The compound's oxidizing properties make it an effective disinfectant, but also pose risks of corrosion and toxicity .
Relevant Case Studies
Several studies have explored the effects of calcium hypochlorite in various applications. For instance, its impact on the flexural strength and modulus of elasticity of dentine has been investigated, revealing that it can reduce the flexural strength but not the modulus of elasticity . Another study examined its role as a root canal irrigant and found that it can increase the bond strength of fiber posts to radicular dentin when used with self-adhesive cements . Additionally, its selective depression of pyrite in the flotation separation of minerals highlights its potential in the mining industry .
科学的研究の応用
1. Gas Hydrate Cool Storage System
Hypochlorous acid calcium salt has been studied for its impact on the gas hydrate cool storage system. It is found to significantly accelerate the formation rate of gas hydrates, which are crucial in thermal energy storage systems. This application is particularly relevant in air conditioning engineering (Bi et al., 2006).
2. Environmental Management
In the field of environmental management, this compound has been applied for the dephenolisation and discoloration of olive mill wastewater. This method is effective in removing significant amounts of organic compounds and polyphenols, contributing to water purification and environmental protection (Boukhoubza et al., 2009).
3. Dentistry
The compound has been evaluated in dentistry, particularly concerning its effect on the flexural strength and elastic modulus of dentin when exposed to sodium hypochlorite and calcium hydroxide. This research is crucial for understanding material properties in dental treatments (Grigoratos et al., 2001).
4. Mining Industry
This compound is also used in the mining industry for the detoxification of mine slurry containing cyanide before backfill. This application is significant for reducing environmental hazards associated with mining activities (Wang Dong-jun, 2008).
5. Chemical Health and Safety
The thermal stability and decomposition kinetics of hypochlorous acid derived from calcium hypochlorite formulations have been studied, which is relevant to ensuring chemical health and safety in various industrial applications (Su et al., 2009).
作用機序
Target of Action
Hypochlorous acid calcium salt, also known as calcium hypochlorite, primarily targets microorganisms . It is effective against a broad range of microorganisms and is used as a disinfectant . The compound is also a strong oxidant, reacting violently with combustible and reducing materials .
Mode of Action
Calcium hypochlorite acts as a strong base and a powerful oxidizing agent . When dissolved in water, the hypochlorite anion accepts a proton from H2O, liberating an OH– ion . This compound can readily accept an electron, making it a powerful oxidizing agent . It mediates its antimicrobial action by reacting with fatty acids and amino acids . Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution .
Biochemical Pathways
In living organisms, hypochlorous acid is generated by the reaction of hydrogen peroxide with chloride ions under the catalysis of the heme enzyme myeloperoxidase (MPO) . This process is part of the body’s immune response to fight infections . Hypochlorous acid can cause major alterations in the cellular antioxidant defense system and inhibition of glycolytic pathways, which increase the susceptibility of cells to oxidative damage .
Pharmacokinetics
The concentration of the hypochlorite depends on the overall efficiency of disinfection .
Result of Action
The result of calcium hypochlorite’s action is the destruction of microorganisms, leading to cellular disruption and death . This action is swift and effective, ensuring rapid disinfection . Its ability to achieve high levels of cleanliness without residue is particularly valued in settings requiring the utmost hygiene .
Action Environment
It decomposes rapidly above 175°C and on contact with acids, producing chlorine and oxygen . This generates a fire and explosion hazard . The substance is a strong oxidant and reacts violently with combustible and reducing materials . The solution in water is a medium strong base . It reacts violently with ammonia, amines, nitrogen compounds, and many other substances, generating an explosion hazard . It attacks many metals, producing flammable/explosive gas (hydrogen) . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
calcium;hypochlorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.ClHO/c;1-2/h;2H/q+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTJSUDCSFUMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OCl.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaClHO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7778-54-3 | |
| Record name | Losantin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How does calcium hypochlorite work as a disinfectant in water treatment?
A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]
Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?
A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

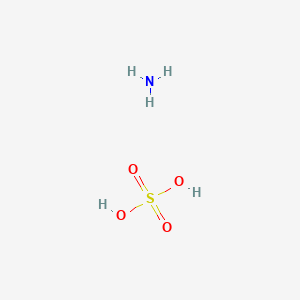

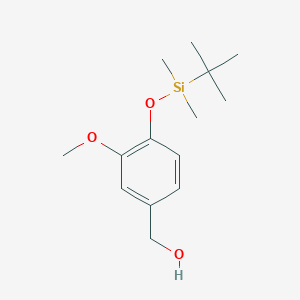
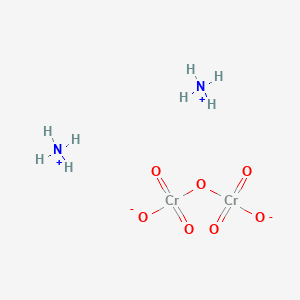
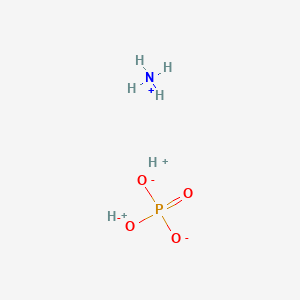

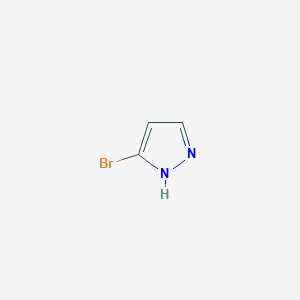

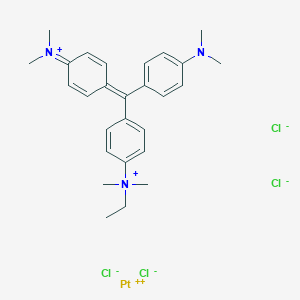
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)


